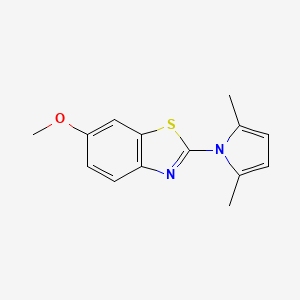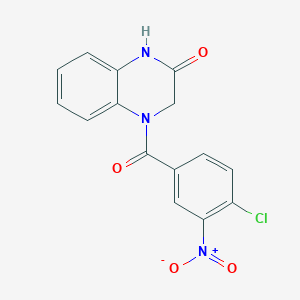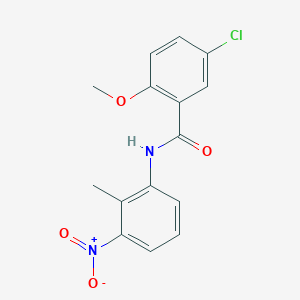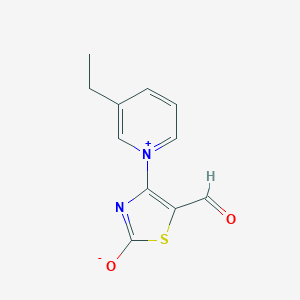![molecular formula C15H14N2O2S2 B5759549 [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate](/img/structure/B5759549.png)
[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate is an organic compound that features a thiocyanate group attached to a benzenesulfonamido-substituted dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate typically involves the reaction of 4-(benzenesulfonamido)-2,5-dimethylphenylamine with thiocyanate reagents under controlled conditions. One common method involves the use of thiocyanogen (SCN)_2 in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH_3) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study enzyme inhibition and protein interactions. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzenesulfonamido moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamido group but differ in their substituents and overall structure.
Thiocyanate derivatives: Compounds with the thiocyanate group but different aromatic or aliphatic backbones.
Uniqueness
[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the benzenesulfonamido and thiocyanate groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
[4-(benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-9-15(20-10-16)12(2)8-14(11)17-21(18,19)13-6-4-3-5-7-13/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWYSTAHNOKCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC#N)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
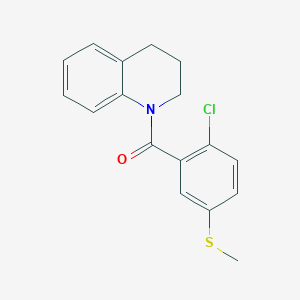
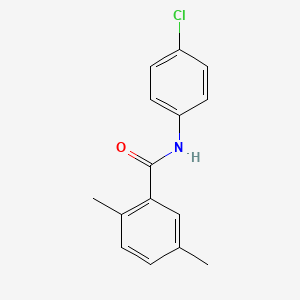
![4-(4-CHLOROPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE](/img/structure/B5759488.png)

![N,N'-bis[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanediamide](/img/structure/B5759510.png)
![2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5759514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5759519.png)
